molecular formula C36H28N2 B1222670 N,N,N',N'-Tetraphenylbenzidine CAS No. 15546-43-7

N,N,N',N'-Tetraphenylbenzidine

Cat. No. B1222670
CAS RN: 15546-43-7
M. Wt: 488.6 g/mol
InChI Key: DCZNSJVFOQPSRV-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraphenylbenzidine is a white to light yellow crystal powder . It has a molecular weight of 488.62 and an exact mass of 488.62 . It is used as an intermediate in the production of pharmaceuticals and OLED materials .


Synthesis Analysis

The synthesis of N,N,N’,N’-Tetraphenylbenzidine involves complex chemical reactions . A N,N,N’,N’-tetraphenylbenzidine-bridged bis (2,2’-bipyridine) ligand and corresponding diruthenium complexes were synthesized and characterized . They show rich multistep redox processes due to the stepwise oxidations of the amine units and ruthenium components .


Molecular Structure Analysis

The molecular structure of N,N,N’,N’-Tetraphenylbenzidine is complex, with a molecular formula of C36H28N2 . It has a molar refractivity of 157.7±0.3 cm^3 and a polarizability of 62.5±0.5 10^-24 cm^3 .


Chemical Reactions Analysis

N,N,N’,N’-Tetraphenylbenzidine is involved in complex chemical reactions. It shows rich multistep redox processes due to the stepwise oxidations of the amine units .


Physical And Chemical Properties Analysis

N,N,N’,N’-Tetraphenylbenzidine has a density of 1.171 g/cm^3 . It has a melting point of 230-234 °C and a boiling point of 649.7ºC at 760 mmHg . Its flash point is 291.2ºC . It has a maximum absorption wavelength of 354 (CHCl3) nm .

Scientific Research Applications

Application 1: High Iodine Capture and Nitro Aromatic Compound Detection

  • Summary of the Application: TPB is used in the synthesis of a new kind of nitrogen-rich fluorescent conjugated microporous polymer (TTPB). This polymer has structural features of an expanded conjugated area, N-rich, twisted structure, and microporosity in polymer networks .
  • Methods of Application or Experimental Procedures: TTPB was synthesized via a Friedel–Crafts reaction of 2,4,6-trichloro-1,3,5-triazine (TCT) and TPB catalyzed by methanesulfonic acid .
  • Results or Outcomes: TTPB showed excellent, efficient, reversible ultrahigh absorption performance for iodine vapour with an uptake of up to 4.43 g g −1, which is the highest value reported to date for CMPs. Furthermore, fluorescence study indicated that TTPB exhibits high sensitivity to electron-deficient nitrobenzene explosives via fluorescence quenching .

Application 2: Dopant-Free Hole-Transporting Material for Moisture-resistant Perovskite Solar Cells

  • Summary of the Application: TPB is used in the fluorination of a derivative as a dopant-free hole-transporting material for moisture-resistant perovskite solar cells .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 3: OLED & PLED Materials

  • Summary of the Application: TPB is used in the production of organic light-emitting diode (OLED) and polymer light-emitting diode (PLED) materials .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 4: High Density Data Storage

  • Summary of the Application: TPB is used in the creation of organic thin films of a donor-acceptor material for high density data storage .
  • Methods of Application or Experimental Procedures: Organic thin films of a donor-acceptor material N,N′-bis [4- (1,1-dicyanovinyl)phenyl]N,N′-bis (4-fluorophenyl)benzidine (TPD-FCN) were prepared by a vacuum vapor deposition method .
  • Results or Outcomes: The device based on TPD-FCN thin film exhibit a bistable resistive switching characteristics for memory application. Stable nanoscale electrical information storage was achieved on the TPD-FCN thin film by scanning tunneling microscopy. The average size of the recorded marks is about 10 nm .

Application 5: OLED & PLED Materials

  • Summary of the Application: TPB is used in the production of organic light-emitting diode (OLED) and polymer light-emitting diode (PLED) materials .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 6: High Density Data Storage

  • Summary of the Application: TPB is used in the creation of organic thin films of a donor-acceptor material for high density data storage .
  • Methods of Application or Experimental Procedures: Organic thin films of a donor-acceptor material N,N′-bis [4- (1,1-dicyanovinyl)phenyl]N,N′-bis (4-fluorophenyl)benzidine (TPD-FCN) were prepared by a vacuum vapor deposition method .
  • Results or Outcomes: The device based on TPD-FCN thin film exhibit a bistable resistive switching characteristics for memory application. Stable nanoscale electrical information storage was achieved on the TPD-FCN thin film by scanning tunneling microscopy. The average size of the recorded marks is about 10 nm .

Safety And Hazards

N,N,N’,N’-Tetraphenylbenzidine is classified as a hazard under the GHS07 classification . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZNSJVFOQPSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065913
Record name N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraphenylbenzidine

CAS RN

15546-43-7
Record name N,N,N′,N′-Tetraphenylbenzidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15546-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylbenzidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetraphenyl[1,1'-biphenyl]-4,4'-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
X Ma, S Wang, X Li, Y Xiao - Organic Electronics, 2014 - Elsevier
In this paper, the thermally induced crystallization behavior of N,N,N′,N′-tetraphenylbenzidine (TPB) and N,N,N′,N′-tetra-p-tolylbenzidine (TTB) and their microstructure changes …
Number of citations: 10 www.sciencedirect.com
X Cao, Y Wen, Y Guo, G Yu, Y Liu, LM Yang - Dyes and Pigments, 2010 - Elsevier
A novel dicyanovinyl-functionalized N,N,N’,N’-tetraphenylbenzidine (TPD) derivative, N,N’-bis[4-(1,1-dicyanovinyl)phenyl]-N,N’-bis(4-fluorophenyl)benzidine and a novel triphenylamine…
Number of citations: 25 www.sciencedirect.com
J Zeng, Y Wang, K Rajan, Z Xiao, RUR Sagar… - Solar Energy Materials …, 2021 - Elsevier
N,N,N′,N′-tetraphenylbenzidine (TPB) and N,N,N′,N′-tetra(p-tolyl)benzidine (TPB-4Me), were synthesized. Their optoelectrochemical and electrochromic properties were …
Number of citations: 15 www.sciencedirect.com
MJ Tricker, DTB Tennakoon, JM Thomas… - Clays and Clay Minerals, 1975 - Springer
In the course of a programme of study aimed at the elucidation of the nature of the initial and subsequent reactions of organic molecules with or within montmorillonoid sheet silicates, …
Number of citations: 14 link.springer.com
Y Bae, L Li, K Yang, R Mosurkal… - ACS Applied Energy …, 2021 - ACS Publications
Perovskite solar cells (PSCs) have drawn extensive attention as promising next-generation photovoltaics due to their exceptional power conversion efficiency (PCE) and low fabrication …
Number of citations: 5 pubs.acs.org
AK Bansal, A Penzkofer - Applied Physics B, 2008 - Springer
The organic light emitting diode (OLED) hole transport molecules N,N,N’,N’-tetraphenylbenzidine (TPB, triphenylamine dimer TAD or TPD) and N,N’-bis(2-naphtalenyl)-N,N’-bis(…
Number of citations: 16 link.springer.com
J Feng, JY Shao, HJ Nie, ZL Gong, YW Zhong - Chinese Chemical Letters, 2018 - Elsevier
A N,N,N',N'-tetraphenylbenzidine-bridged bis(2,2'-bipyridine) ligand and corresponding diruthenium complexes were synthesized and characterized. They show rich multistep redox …
Number of citations: 4 www.sciencedirect.com
HJ Yen, KY Lin, GS Liou - Journal of Materials Chemistry, 2011 - pubs.rsc.org
A series of near-infrared (NIR) electrochromic aromatic polyamides with tetraphenylbenzidine (TPB) units were prepared by phosphorylation polyamidation from a newly synthesized …
Number of citations: 78 pubs.rsc.org
TPI Saragi, T Fuhrmann‐Lieker… - Advanced Functional …, 2006 - Wiley Online Library
The charge‐transport properties of the spiro‐linked compounds 2,2′,7,7′‐tetrakis(diphenylamino)‐9,9′‐spirobifluorene, 2,2′,7,7′‐tetrakis(N,N′‐di‐p‐methylphenylamino)‐9,9′‐…
Number of citations: 180 onlinelibrary.wiley.com
K GORGUN - Anadolu University Journal of Science and …, 2017 - dergipark.org.tr
In this study, a new cyanophenyl-functionalized N4,N4,N4′,N4′-tetraphenylbenzidine (TPB) containing employable hole-transporting components has been synthesized with Pd-…
Number of citations: 2 dergipark.org.tr

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